Cytotoxicity with GPX4 Inhibitor RSL3
NPD4928, in combination with the GPX4 inhibitor RSL3, induces potent cytotoxicity in a range of cancer cell lines, with IC50 values in the low nanomolar range [1]. This demonstrates its potent, synergistic activity, in contrast to its minimal effect as a single agent [1].
| Evidence Dimension | Cytotoxicity (IC50) in combination with RSL3 |
|---|---|
| Target Compound Data | IC50 = 95 nM (MKN74), 103 nM (DU145), 105 nM (PC3), 140 nM (MIA PaCa-2), 155 nM (A549) |
| Comparator Or Baseline | NPD4928 alone or RSL3 alone (IC50 > 30 µM in BxPC-3 and RPMI-8226 cells) |
| Quantified Difference | >300-fold increase in potency compared to insensitive cell lines treated with single agents. |
| Conditions | Cell viability assay in human cancer cell lines (PC3, MKN74, DU145, MIA PaCa-2, A549) treated with NPD4928 and RSL3. |
Why This Matters
This data provides a quantitative benchmark for selecting NPD4928 for co-treatment studies with RSL3 in these specific cancer models.
- [1] Yoshioka, H., et al. (2022). Identification of a Small Molecule That Enhances Ferroptosis via Inhibition of Ferroptosis Suppressor Protein 1 (FSP1). ACS Chemical Biology, 17(2), 483-491. View Source
